molecular formula C14H14Br2N2OS B6060353 N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Numéro de catalogue B6060353
Poids moléculaire: 418.1 g/mol
Clé InChI: YZHXSDHLCWBROG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide, also known as DBB, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. DBB has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for research in the areas of neuroscience, cancer biology, and drug discovery.

Mécanisme D'action

The mechanism of action of N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is thought to involve the inhibition of protein kinase CK1δ, which plays a key role in regulating circadian rhythms and other cellular processes. By inhibiting this protein kinase, N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide can disrupt the normal functioning of cells and lead to a range of effects, including changes in gene expression and cell growth.
Biochemical and Physiological Effects:
N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has been found to exhibit a range of biochemical and physiological effects, including the inhibition of protein kinase CK1δ, as well as changes in gene expression, cell growth, and cell cycle progression. In addition, N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide in lab experiments is its potency and selectivity as a CK1δ inhibitor, which allows for precise manipulation of circadian rhythms and other cellular processes. However, one limitation of using N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is its potential toxicity and side effects, which may limit its use in certain applications.

Orientations Futures

There are a number of potential future directions for research on N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide, including the development of new treatments for sleep disorders and other conditions related to disrupted circadian rhythms, as well as the development of new cancer therapies. In addition, further research is needed to better understand the mechanism of action of N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide and its potential side effects and toxicity.

Méthodes De Synthèse

N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide can be synthesized using a variety of methods, including the reaction of 4,6-dibromo-2-aminobenzothiazole with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product can then be purified using techniques such as column chromatography or recrystallization.

Applications De Recherche Scientifique

N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has been found to have a range of potential applications in scientific research. One area of interest is in the field of neuroscience, where N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has been shown to act as a potent and selective inhibitor of the protein kinase CK1δ, which plays a key role in regulating circadian rhythms. This makes N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide a promising candidate for the development of new treatments for sleep disorders and other conditions related to disrupted circadian rhythms.
In addition, N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has also been found to exhibit anticancer activity, with studies showing that it can inhibit the growth of various cancer cell lines in vitro. This makes N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide a potential candidate for the development of new cancer therapies.

Propriétés

IUPAC Name

N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Br2N2OS/c15-9-6-10(16)12-11(7-9)20-14(17-12)18-13(19)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHXSDHLCWBROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dibromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.